(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide
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Overview
Description
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a benzyl group, and a cyclohexyl group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the cyclopropyl and cyclohexyl intermediates, followed by their coupling with the benzyl group
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-butyramide
- (S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-valeramide
Uniqueness
(S)-2-Amino-N-[4-(benzyl-cyclopropyl-amino)-cyclohexyl]-propionamide is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties compared to similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(2S)-2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-14(20)19(23)21-16-7-9-17(10-8-16)22(18-11-12-18)13-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13,20H2,1H3,(H,21,23)/t14-,16?,17?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKWDFDVFDZMQR-OOHWJJMZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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